![molecular formula C11H8N2 B12847855 3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
3H-pyrrolo[2,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-pyrrolo[2,3-c]quinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and diverse biological activities. This compound consists of a fused ring system that includes a pyrrole ring and a quinoline moiety, making it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[2,3-c]quinoline can be achieved through various methods, which can be broadly categorized based on the ring closure strategy employed in the final step:
-
Annulation of the Benzene Ring: : One method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment. This reaction constructs the condensed pyrrolo[2,3-c]pyridine fragment, followed by a Ru-catalyzed transformation to form the benzene ring .
-
Annulation of the Pyridine Ring: : Another common approach is the Pictet–Spengler reaction, which involves cyclization and oxidation in the final step. This method has been used to synthesize various substituted marinoquinolines .
Industrial Production Methods
Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the desired scale, cost, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
3H-pyrrolo[2,3-c]quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced pyrroloquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).
Major Products
The major products formed from these reactions include various substituted quinoline and pyrroloquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3H-pyrrolo[2,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3H-pyrrolo[2,3-c]quinoline varies depending on its application:
Biological Activity: Inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the central nervous system, which can be beneficial in treating neurological disorders.
Antibacterial and Antifungal Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
3H-pyrrolo[2,3-c]quinoline can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[3,2-c]quinoline: Similar structure but different ring fusion, leading to distinct chemical properties and biological activities.
Marinoquinolines: A group of compounds with similar biological activities, particularly in antibacterial and antifungal applications.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3H-pyrrolo[2,3-c]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-11(9)7-13-10/h1-7,12H |
InChI Key |
BSUNEUGPXRSCLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


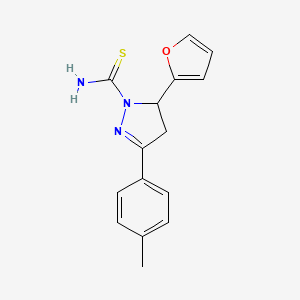
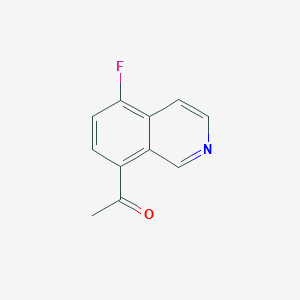
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)
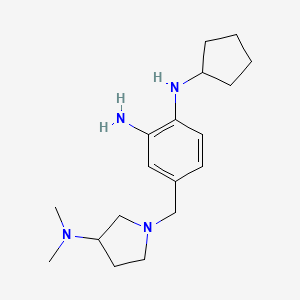
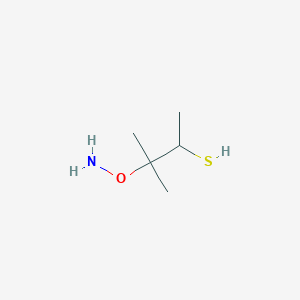
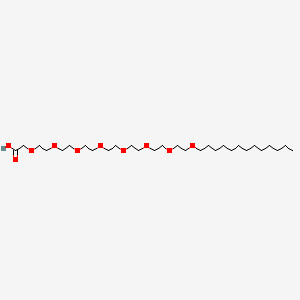
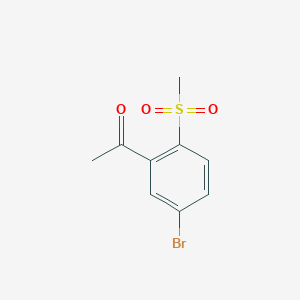
![4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
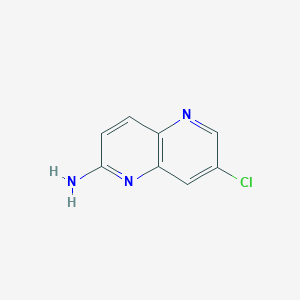
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
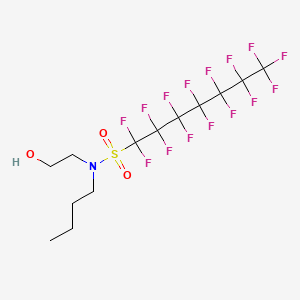
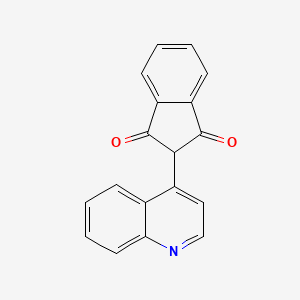
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)

